molecular formula C29H46O B030937 alpha-Spinasterone CAS No. 23455-44-9

alpha-Spinasterone

Cat. No.: B030937
CAS No.: 23455-44-9
M. Wt: 410.7 g/mol
InChI Key: DZUAZCZFSVNHEF-FNTXSUCCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Extraction from Natural Sources: α-Spinasterone can be extracted from plants like spinach using solvent extraction methods.

    Chemical Synthesis: The chemical synthesis of α-Spinasterone involves multiple steps, including the formation of the stigmastane skeleton and subsequent functionalization.

Industrial Production Methods: Industrial production of α-Spinasterone typically relies on the extraction from plant sources due to the complexity and cost of chemical synthesis. The extraction process is optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: α-Spinasterone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert α-Spinasterone to its corresponding alcohols or other reduced forms.

    Substitution: α-Spinasterone can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: α-Spinasterone is used as a precursor in the synthesis of other complex molecules. Its unique structure makes it a valuable starting material for various chemical transformations .

Biology: In biological research, α-Spinasterone is studied for its potential as an anti-inflammatory and antioxidant agent. It has shown promise in modulating biological pathways related to inflammation and oxidative stress .

Medicine: α-Spinasterone’s anti-inflammatory and antioxidant properties make it a candidate for developing new therapeutic agents. It is being investigated for its potential in treating conditions such as arthritis and neurodegenerative diseases .

Industry: In the industrial sector, α-Spinasterone is used in the formulation of cosmetics and skincare products due to its beneficial effects on skin health .

Comparison with Similar Compounds

Uniqueness: α-Spinasterone is unique due to its specific interaction with the TRPV1 receptor and its potent anti-inflammatory and antioxidant effects. Its ability to modulate multiple biological pathways sets it apart from other similar compounds .

Properties

IUPAC Name

(5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUAZCZFSVNHEF-FNTXSUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of plants has α-spinasterone been isolated from?

A1: α-Spinasterone has been successfully isolated from a variety of plants, including Clinopodium umbrosum [], Citrullus colocynthis [, ], Ravenia spectabilis [], and Melia azedarach []. This suggests a potentially wide distribution of this compound in the plant kingdom.

Q2: What other classes of compounds have been found alongside α-spinasterone in these plants?

A2: The research indicates that α-spinasterone often coexists with other interesting compounds. For instance, in Clinopodium umbrosum, it was found alongside steroids, triterpenoids, flavonoids, and lignolic acids []. Similarly, in Citrullus colocynthis, researchers discovered it alongside other steroids, a phthalate, benzoic acid derivatives, cucurbitacins, and a novel flavone C-glycoside [, ]. This suggests a rich chemical diversity within these plants and potential synergistic effects between different compounds.

Q3: What analytical techniques are commonly employed to identify and characterize α-spinasterone?

A3: The provided research articles highlight the use of Nuclear Magnetic Resonance (NMR) spectroscopy and physicochemical property analysis as key methods for identifying and characterizing α-spinasterone [, , ]. These techniques provide detailed structural information, ensuring accurate identification of the compound. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) was used to analyze a dichloromethane extract of Ravenia spectabilis leaves, leading to the identification of α-spinasterone among other compounds [].

Q4: Has α-spinasterone demonstrated any biological activities in scientific studies?

A4: While the provided research focuses primarily on the isolation and identification of α-spinasterone, one study investigated the biological activity of a dichloromethane extract from Ravenia spectabilis leaves, which contained α-spinasterone. This extract exhibited acetylcholinesterase (AChE) inhibition activity [], suggesting a possible role of α-spinasterone or other co-extracted compounds in this activity. Further research is needed to isolate the specific effects of α-spinasterone.

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